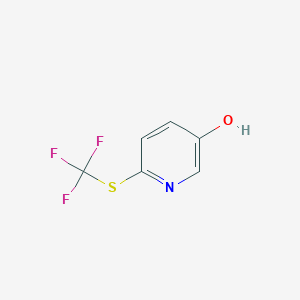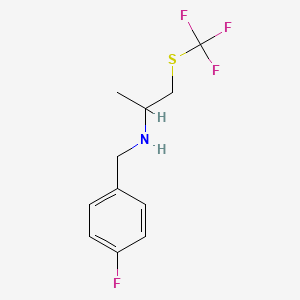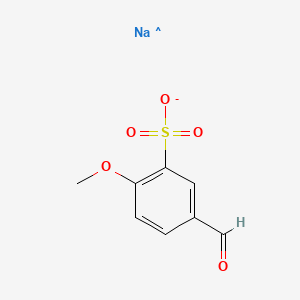![molecular formula C9H11ClN2O B11759851 4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol](/img/structure/B11759851.png)
4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol is an organic compound that features a phenol group substituted with a chloro group and a hydrazone moiety
Métodos De Preparación
The synthesis of 4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol typically involves the condensation of 4-chlorophenol with 2,2-dimethylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The hydrazone moiety can be reduced to form corresponding hydrazine derivatives.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include quinone derivatives, hydrazine derivatives, and substituted phenols.
Aplicaciones Científicas De Investigación
4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active site residues, while the hydrazone moiety can interact with metal ions or other cofactors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparación Con Compuestos Similares
4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol can be compared with similar compounds such as:
4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]benzaldehyde: Similar structure but with an aldehyde group instead of a phenol group.
4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]aniline: Similar structure but with an amine group instead of a phenol group.
The uniqueness of this compound lies in its combination of a phenol group with a hydrazone moiety, which imparts specific chemical reactivity and biological activity.
Propiedades
IUPAC Name |
4-chloro-2-[(dimethylhydrazinylidene)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12(2)11-6-7-5-8(10)3-4-9(7)13/h3-6,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTCJZXPKUPBKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=CC1=C(C=CC(=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amine](/img/structure/B11759768.png)



![3,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione](/img/structure/B11759787.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11759793.png)
![(1S)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B11759794.png)
![(4E)-3-(chloromethyl)-4-[(1H-indol-4-yl)methylidene]-4,5-dihydro-1,2-oxazol-5-one](/img/structure/B11759815.png)

![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine](/img/structure/B11759825.png)
![(1R,2E)-N-[(3-chlorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B11759829.png)


